(±)-Apomorphine-d3 hydrochloride
Description
Contextualization of Isotopic Labeling in Advanced Pharmaceutical and Neurochemical Research
Isotopic labeling is a technique that involves the replacement of one or more atoms in a molecule with their isotopes, which have the same number of protons but a different number of neutrons. In pharmaceutical and neurochemical research, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are invaluable tools for tracing the metabolic fate and understanding the mechanism of action of drugs and endogenous compounds. musechem.comsymeres.com This process allows researchers to study the absorption, distribution, metabolism, and excretion (ADME) of a compound without significantly altering its chemical and physiological properties. musechem.comacs.org
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a particularly powerful strategy. nih.gov This is due to the "kinetic isotope effect," where the greater mass of deuterium compared to hydrogen can lead to a slower rate of chemical reactions involving the cleavage of carbon-deuterium bonds versus carbon-hydrogen bonds. musechem.com This effect provides a unique method for investigating reaction mechanisms and can enhance a drug's metabolic stability, thereby improving its pharmacokinetic profile. symeres.comnih.gov Deuterium-labeled compounds are frequently used as internal standards in quantitative mass spectrometry, enabling precise and accurate measurement of their non-labeled counterparts in biological samples. acs.org
Table 1: Key Applications of Deuterium Labeling in Research
| Application Area | Description | Research Benefit |
|---|---|---|
| Mechanistic & Kinetic Studies | The kinetic isotope effect introduced by deuterium is exploited to study the steps and rates of chemical reactions. symeres.com | Elucidates complex reaction mechanisms and metabolic pathways. symeres.com |
| Drug Metabolism & Pharmacokinetics (DMPK) | Deuterated compounds are used to trace metabolic pathways, bioavailability, and drug interactions. symeres.comacs.org | Improves understanding of a drug's fate in the body and can lead to enhanced pharmacokinetic properties, such as reduced clearance and extended half-life. symeres.comnih.gov |
| Quantitative Analysis | Deuterium-labeled molecules serve as ideal internal standards for mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. acs.org | Allows for highly precise and accurate quantification of the target analyte in complex biological matrices. acs.org |
| Protein Structure Determination | In the presence of D₂O, the hydrogen of an amide linkage in a protein undergoes exchange with deuterium at different rates depending on protein folding. acs.org | Provides detailed information on protein conformation and noncovalent interactions. acs.org |
Rationale for the Specific Utilization of (±)-Apomorphine-d3 Hydrochloride in Mechanistic Studies
This compound is a deuterated form of apomorphine (B128758), a non-selective dopamine (B1211576) agonist that interacts with D1-like and D2-like dopamine receptors. wikipedia.org Apomorphine itself is not a morphine derivative in its action but is synthesized from morphine by acid-catalyzed rearrangement. wikipedia.orgthieme-connect.com The designation "d3" indicates that three hydrogen atoms on the N-methyl group of the apomorphine molecule have been replaced with deuterium atoms. cymitquimica.com
The primary rationale for the synthesis and use of this compound in research is its application as an internal standard for bioanalytical studies. When researchers need to measure the concentration of apomorphine in biological fluids like plasma or brain tissue, they add a known quantity of this compound to the sample. Because it is chemically identical to apomorphine but has a slightly higher molecular weight, it can be distinguished by a mass spectrometer. This allows for the precise quantification of the non-labeled apomorphine, correcting for any sample loss during extraction and analysis.
A secondary, yet crucial, rationale is its use in mechanistic studies of apomorphine metabolism. The N-demethylation of the molecule is a potential metabolic pathway. By using the d3-labeled compound, researchers can track the fate of the methyl group and determine the rate and extent of this specific metabolic reaction due to the kinetic isotope effect. This provides deep insights into the drug's biotransformation, helping to identify the enzymes involved and potential drug-drug interactions.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Synonyms | 10,11-Dihydroxyaporphine-d3 Hydrochloride, Aporphine-10,11-diol-d3 Hydrochloride cymitquimica.com |
| Molecular Formula | C₁₇H₁₄D₃NO₂•HCl cymitquimica.com |
| Molecular Weight | 270.34 + 36.46 cymitquimica.com |
| Isotopic Label | Deuterium (d3) on the N-methyl group cymitquimica.com |
| Primary Application | Internal standard for quantitative mass spectrometry; Mechanistic metabolism studies |
Overview of Key Research Domains Explored with this compound
The utility of this compound as a research tool is directly linked to the therapeutic and investigational areas of its non-labeled counterpart, apomorphine. The deuterated form is essential for conducting precise quantitative and metabolic studies within these domains.
Neurodegenerative Disorders: The most prominent research area is Parkinson's disease. Apomorphine is a potent dopamine agonist used to manage motor fluctuations. nih.govnih.gov Research in this field uses the deuterated standard to study the pharmacokinetics of apomorphine in various formulations and patient populations. tdl.org Additionally, apomorphine is investigated for its potential in Alzheimer's disease, as it may inhibit the formation of amyloid-beta protein fibers and protect neurons from oxidative stress. wikipedia.orgnih.govnih.gov this compound is critical for accurately measuring drug concentrations in preclinical models exploring these effects.
Neuropharmacology and Receptor Binding: Apomorphine's complex pharmacology, involving agonism at multiple dopamine receptor subtypes (D2, D3, D4, and D5) and antagonism at serotonin (B10506) and adrenergic receptors, makes it a subject of intense neuropharmacological study. wikipedia.orgnih.gov Mechanistic studies employing the deuterated analogue help to correlate specific receptor binding affinities and activation with observed physiological and behavioral outcomes in animal models. nih.govnih.gov
Addiction and Reward Pathways: Given its powerful effect on the dopaminergic system, apomorphine has been explored in studies of drug addiction. wikipedia.org Research has investigated its potential as a marker for changes in the central dopamine system associated with chronic substance use. wikipedia.org In these studies, this compound serves as the indispensable standard for quantifying apomorphine levels in brain and body fluids, ensuring the reliability of the findings.
Properties
Molecular Formula |
C₉H₆F₃NO |
|---|---|
Molecular Weight |
201.15 |
Synonyms |
10,11-Dihydroxyaporphine; Aporphine-10,11-diol-d3 Hydrochloride; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation for ± Apomorphine D3 Hydrochloride
Strategies for Stereoselective and Chemo-selective Deuterium (B1214612) Labeling
The introduction of deuterium into the apomorphine (B128758) scaffold requires careful consideration of stereoselectivity and chemo-selectivity to ensure the label is incorporated at the desired position without altering the molecule's core structure or biological activity. While specific methods for the direct deuteration of apomorphine to yield the d3 variant are not extensively detailed in the provided search results, general principles of deuteration can be applied.
Strategies often involve the use of deuterated reagents at a specific step in the synthesis. For instance, a common approach is the reduction of a suitable precursor with a deuterium source. The choice of reducing agent and the nature of the functional group to be reduced are critical for achieving chemo-selectivity.
Stereoselectivity is paramount, as the biological activity of apomorphine resides in the (R)-enantiomer. nih.gov Any synthetic step, including deuteration, must be designed to either preserve the existing stereochemistry or allow for efficient separation of enantiomers later in the process. nih.gov
Precursor Design and Chemical Transformations for Deuterium Integration
The synthesis of deuterated apomorphine would likely follow a similar pathway to the established non-deuterated synthesis, with the introduction of deuterium at a key step. The classic synthesis of apomorphine involves the acid-catalyzed rearrangement of morphine. wikipedia.orggoogle.com However, more modern and efficient synthetic routes have been developed.
One such modern approach involves a [4+2] cycloaddition of an aryne precursor with an isoquinoline (B145761) derivative to construct the core aporphine (B1220529) ring. nih.gov To introduce a deuterium label, a precursor to either the aryne or the isoquinoline component could be synthesized incorporating deuterium. For example, a deuterated methyl group could be introduced to a precursor of the isoquinoline derivative, which would ultimately become the N-methyl-d3 group in the final product.
Another potential route involves the total synthesis of racemic apomorphine, which can then be resolved. google.com A key intermediate in such a synthesis could be subjected to a deuteration reaction. For instance, a carbonyl group at a suitable position could be reduced using a deuterated reducing agent like sodium borodeuteride (NaBD4) to introduce the deuterium label.
The following table outlines a hypothetical precursor and the transformation for deuterium integration:
| Precursor | Deuterating Reagent | Transformation | Deuterated Intermediate |
| N-demethylapomorphine | Iodomethane-d3 (CD3I) | N-alkylation | (±)-Apomorphine-d3 |
| Apomorphine precursor with an ester group | Lithium aluminum deuteride (B1239839) (LiAlD4) | Reduction | Deuterated apomorphine precursor |
Optimization of Deuteration Efficiency and Radiochemical Purity Assessment
Optimizing deuteration efficiency is crucial for minimizing costs and simplifying purification. This involves carefully controlling reaction conditions such as temperature, reaction time, and the stoichiometry of the deuterating reagent. The use of efficient catalysts can also significantly improve the incorporation of deuterium. nih.gov
Assessing the radiochemical purity of the final (±)-Apomorphine-d3 hydrochloride is essential to ensure that the isotopic label is in the correct position and that the product is free from non-deuterated or multiply-deuterated impurities. A combination of analytical techniques is typically employed for this purpose.
Analytical Techniques for Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating the deuterated compound from any non-deuterated or other impurities. doi.org The use of a suitable stationary phase and mobile phase allows for the quantification of the chemical purity of the sample.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the mass of the deuterated compound, thereby verifying the incorporation of the deuterium atoms. High-resolution mass spectrometry can provide the exact mass, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR (deuterium NMR) are invaluable for determining the exact location of the deuterium atoms within the molecule. In ¹H NMR, the absence of a signal at a particular chemical shift indicates the replacement of a proton with a deuterium atom.
The combination of these techniques provides a comprehensive assessment of both the chemical and isotopic purity of the synthesized this compound. doi.org
Control of Enantiomeric Purity and Racemization During Synthesis
Since the pharmacological activity of apomorphine is primarily associated with the (R)-enantiomer, controlling the enantiomeric purity is critical. nih.gov When a racemic synthesis is performed, the resulting mixture of (R)- and (S)-enantiomers must be separated. nih.gov
Methods for Enantiomeric Resolution:
Chiral Resolution with a Resolving Agent: This classic method involves reacting the racemic mixture with a chiral acid, such as (+)-dibenzoyltartaric acid ((+)-DBTA), to form diastereomeric salts. nih.govgoogle.com These diastereomers have different physical properties and can be separated by crystallization. The desired enantiomer is then liberated from the salt.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. nih.govresearchgate.net It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. nih.gov
It is also crucial to avoid racemization during the synthesis and purification processes. Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, can be promoted by heat or acidic or basic conditions. medkoo.com Therefore, reaction conditions must be carefully controlled to maintain the enantiomeric integrity of the desired product.
Advanced Spectroscopic Characterization Techniques for Deuterated Apomorphine Intermediates
The characterization of synthetic intermediates is crucial for ensuring the success of each step leading to the final deuterated product. A suite of advanced spectroscopic techniques is employed for this purpose.
Spectroscopic Techniques for Intermediate Characterization:
| Technique | Information Provided |
| ¹H NMR Spectroscopy | Provides information about the number, connectivity, and chemical environment of protons in the molecule. It can confirm the successful modification of functional groups and the overall structure of the intermediate. google.com |
| ¹³C NMR Spectroscopy | Provides information about the carbon skeleton of the molecule. It is useful for confirming the presence of all carbon atoms and for identifying changes in the carbon framework during the synthesis. acs.org |
| Mass Spectrometry (MS) | Determines the molecular weight of the intermediate, confirming the expected chemical transformation has occurred. Techniques like Electrospray Ionization (ESI) are commonly used. google.com |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., hydroxyl, carbonyl, amine) based on their characteristic absorption frequencies. |
| Circular Dichroism (CD) | For chiral intermediates, CD spectroscopy can be used to study their stereochemical properties and to confirm the retention or inversion of configuration during a reaction. nih.gov |
By employing these techniques at each stage of the synthesis, chemists can monitor the progress of the reaction, identify any side products, and ensure that the intermediates have the correct structure and stereochemistry before proceeding to the next step. This rigorous characterization is fundamental to the successful synthesis of this compound.
Advanced Analytical Applications in Pre Clinical and Mechanistic Research
Role of (±)-Apomorphine-d3 Hydrochloride as an Internal Standard in Quantitative Mass Spectrometry
In quantitative mass spectrometry, the primary role of an internal standard is to correct for the variability inherent in the analytical process, including sample extraction, injection volume, and instrument response. This compound is an ideal internal standard for the quantification of apomorphine (B128758) due to its close physicochemical properties to the analyte of interest.
The key advantages of using a stable isotope-labeled internal standard like this compound include:
Similar Extraction Recovery: It mimics the behavior of the unlabeled apomorphine during sample preparation, ensuring that any loss of analyte during extraction is proportionally matched by the loss of the internal standard.
Co-elution in Chromatography: In liquid chromatography, it often co-elutes with the native apomorphine, experiencing the same matrix effects and ionization suppression or enhancement in the mass spectrometer's source. americanlaboratory.com
Distinct Mass-to-Charge Ratio (m/z): The deuterium (B1214612) labeling results in a mass shift, allowing the mass spectrometer to distinguish between the analyte and the internal standard while maintaining chemical similarity.
By adding a known concentration of this compound to each sample, a ratio of the analyte's response to the internal standard's response is calculated. This ratio is then used to determine the concentration of apomorphine in the sample, leading to highly accurate and precise measurements. This approach is widely recognized as the gold standard in bioanalytical quantification. nih.gov
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Research Bioanalysis
The development of robust and sensitive bioanalytical methods is crucial for understanding the pharmacokinetics and metabolism of apomorphine. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose, and the use of this compound as an internal standard is integral to method validation and sample analysis.
A typical LC-MS/MS method for apomorphine involves the following steps:
Sample Preparation: Extraction of apomorphine and the internal standard from a biological matrix (e.g., plasma, brain tissue) is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). nih.govnih.govresearchgate.net
Chromatographic Separation: The extract is injected into a liquid chromatograph, where apomorphine and this compound are separated from other endogenous components on a reversed-phase column.
Mass Spectrometric Detection: The separated compounds are then introduced into the mass spectrometer. Multiple reaction monitoring (MRM) is a common acquisition mode, providing high selectivity and sensitivity. americanlaboratory.com In MRM, specific precursor-to-product ion transitions are monitored for both apomorphine and its deuterated internal standard. For apomorphine, a common transition is m/z 268 → 237. nih.govresearchgate.net
Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov The use of this compound helps to ensure that the method is reliable and reproducible.
Table 1: Representative LC-MS/MS Method Parameters for Apomorphine Analysis
| Parameter | Typical Conditions |
| Chromatography | |
| Column | C18 or Phenyl-Hexyl reversed-phase column |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) thermofisher.comnih.gov |
| Flow Rate | 0.2-0.6 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Monitored Transitions | Apomorphine: e.g., m/z 268 → 237; (±)-Apomorphine-d3 HCl: e.g., m/z 271 → 240 |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Isotopic Analysis
While LC-MS/MS is more commonly used for the analysis of non-volatile compounds like apomorphine, gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly for isotopic analysis. For GC-MS analysis, derivatization of apomorphine is often necessary to increase its volatility and thermal stability.
The use of deuterated standards like this compound in GC-MS offers similar advantages as in LC-MS/MS, including the correction for variability in the analytical process. americanlaboratory.com In the context of isotopic analysis, GC-MS can be used to determine the isotopic enrichment of a sample, which is valuable in metabolic studies. nih.gov
A study on the GC/MS analysis of R(-)-apomorphine utilized derivatization and single-ion monitoring for quantification. nih.gov A similar approach could be applied for the analysis of this compound, where the mass spectrometer would monitor the specific ions corresponding to the deuterated compound.
Application of Isotope Dilution Mass Spectrometry for Absolute Quantification in Research Samples
Isotope dilution mass spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise absolute quantification of analytes in various samples. nih.govnih.govnist.gov This method relies on the use of a known amount of an isotopically labeled version of the analyte, such as this compound, which is added to the sample.
The fundamental principle of IDMS is the measurement of the change in the isotopic ratio of the analyte after the addition of the labeled standard. By knowing the amount of the added standard and measuring the altered isotope ratio with a mass spectrometer, the initial amount of the endogenous analyte can be calculated with a high degree of accuracy. nih.gov
IDMS is considered a primary reference method and is crucial in applications where absolute concentration values are critical, such as in the characterization of reference materials or in definitive quantitative studies in pre-clinical research. The use of this compound in an IDMS workflow provides a direct and reliable way to determine the absolute concentration of apomorphine in research samples, minimizing the uncertainties associated with calibration curves prepared in artificial matrices. nist.govuab.cat
Chromatographic Resolution and Detection of Stereoisomers of Deuterated Apomorphine
Apomorphine possesses a chiral center, meaning it exists as two enantiomers, R-(-)-apomorphine and S-(+)-apomorphine. These stereoisomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify them individually is of significant interest in research.
The chromatographic resolution of the stereoisomers of deuterated apomorphine can be achieved using chiral chromatography. This typically involves the use of a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC). A study has described the separation of apomorphine enantiomers using a cellulose-based chiral column. researchgate.net This same principle can be applied to the deuterated form.
When coupled with mass spectrometry, chiral chromatography allows for the simultaneous separation and sensitive detection of the d3-labeled enantiomers of apomorphine. This enables stereoselective pharmacokinetic and metabolic studies, providing deeper insights into the disposition of each enantiomer in a biological system. The use of a deuterated internal standard for each enantiomer, if available, would further enhance the accuracy of such stereoselective assays.
Mechanistic Pharmacological Investigations in Vitro and Ex Vivo Models
Receptor Binding Affinity and Efficacy Studies of (±)-Apomorphine-d3 Hydrochloride with Dopamine (B1211576) Receptors
This compound, like its non-deuterated counterpart, is a non-selective dopamine agonist. wikipedia.org It exhibits affinity for both D1-like and D2-like receptor families. The R-enantiomer of apomorphine (B128758) is a potent agonist at D2, D3, and D4 receptors, and to a lesser extent at D1 and D5 receptors. tocris.com
Studies on the non-deuterated form, (R)-(-)-apomorphine hydrochloride, have quantified its binding affinity (pKi) for human recombinant dopamine receptors, as detailed in the table below. It is anticipated that the deuteration in this compound would not significantly alter the intrinsic binding affinity to these receptors, as this is primarily governed by the molecule's shape and electronic distribution, which are largely preserved with deuterium (B1214612) substitution. frontiersin.org The key difference lies in the metabolic stability due to the stronger carbon-deuterium bond. nih.gov
Table 1: Binding Affinities of (R)-(-)-Apomorphine hydrochloride for Human Dopamine Receptors
| Receptor Subtype | pKi Value |
|---|---|
| D1 | 6.43 |
| D2L | 7.08 |
| D3 | 7.59 |
| D4 | 8.36 |
Data sourced from studies on the non-deuterated (R)-(-)-apomorphine hydrochloride and is presented as a baseline for understanding the receptor profile. tocris.com
Modulation of Intracellular Signaling Pathways in Recombinant Cell Systems
The activation of dopamine receptors by an agonist like this compound initiates a cascade of intracellular signaling events. D2-like receptors (D2, D3, and D4) are G protein-coupled receptors that typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. wikipedia.org
In recombinant cell systems, such as NG108-15 cells transfected with the human D3 receptor, dopamine agonists have been shown to inhibit forskolin-induced cAMP accumulation. nih.gov Furthermore, these agonists can stimulate mitogenesis, a process potentially involving tyrosine phosphorylation. nih.gov The activation of the cAMP pathway can, in turn, potentiate the mitogenic response mediated by the D3 receptor, highlighting a complex interplay between these signaling cascades. nih.gov Given that deuteration is not expected to interfere with receptor activation itself, this compound is predicted to modulate these intracellular signaling pathways in a manner analogous to its non-deuterated form.
Neurotransmitter Release and Reuptake Dynamics in Synaptosomal and Slice Preparations
Apomorphine has been shown to have complex effects on dopamine synthesis and release. In striatal synaptosomes, both the R(-) and S(+) enantiomers of apomorphine can inhibit the production of 3,4-dihydroxyphenylalanine (DOPA), the precursor to dopamine. nih.gov This effect is thought to be due to a direct inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. nih.gov
Apomorphine also influences the breakdown of dopamine in the brain. wikipedia.org By acting as a dopamine agonist, it stimulates presynaptic autoreceptors, which can lead to a reduction in dopamine synthesis and release. The impact of this compound on these neurotransmitter dynamics is expected to be similar to that of apomorphine, though its potentially longer half-life due to reduced metabolism could lead to a more sustained effect on these processes.
Electrophysiological Responses in Cultured Neurons or Isolated Brain Regions
The activation of dopamine receptors by this compound would be expected to produce distinct electrophysiological responses in neurons. The stimulation of D2-like receptors generally leads to neuronal hyperpolarization and a decrease in firing rate. This is a consequence of the receptor's coupling to inhibitory G proteins, which can, for example, activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Comparative Pharmacodynamics of Deuterated and Non-Deuterated Apomorphine in Animal Tissue Preparations
The primary rationale for deuterating drugs is to alter their pharmacokinetics, often by slowing down metabolic processes. nih.govnih.gov This is achieved because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. nih.gov For apomorphine, metabolism occurs through various pathways including N-demethylation and glucuronidation. nih.gov
In comparative studies using animal tissue preparations, it would be hypothesized that this compound would exhibit a slower rate of metabolism compared to non-deuterated apomorphine. This could lead to a prolonged duration of action at the tissue level. For example, in studies with other deuterated compounds like deuterated buprenorphine, a significant reduction in the formation of metabolites was observed. frontiersin.org A similar outcome would be expected for this compound, resulting in a more sustained activation of dopamine receptors in tissue preparations. This enhanced metabolic stability is the key differentiating pharmacodynamic feature anticipated for the deuterated compound.
Metabolic Pathway Elucidation Using Isotopic Tracers
Identification and Characterization of Apomorphine (B128758) Metabolites Via Deuterium (B1214612) Labeling
The primary advantage of using (±)-Apomorphine-d3 hydrochloride is the ability to unequivocally identify its metabolites. In mass spectrometry analysis, metabolites containing the deuterium label will exhibit a characteristic mass shift compared to their unlabeled counterparts. This allows for the confident identification of drug-related material, even at very low concentrations.
The major metabolic pathways for apomorphine include O-glucuronidation, O-methylation, N-demethylation, and sulfation. wikipedia.org Using this compound, each of these metabolic transformations can be tracked. For example, if a glucuronide conjugate of apomorphine-d3 is formed, the resulting metabolite will have a mass that is increased by the mass of the glucuronic acid moiety plus the three deuterium atoms. This facilitates the clear identification of the metabolite peak in a chromatogram.
The fragmentation patterns of the deuterated metabolites in tandem mass spectrometry (MS/MS) can also provide structural information, helping to pinpoint the site of metabolic modification on the apomorphine molecule. Methods for the synthesis of deuterium-labeled apomorphine have been described, providing the necessary tools for these metabolic studies. nih.gov
In Vitro Metabolic Stability and Enzyme Kinetics in Hepatic Microsomes and Cytosolic Fractions
The metabolic stability of a drug candidate is a critical parameter evaluated during drug discovery, as it helps predict its in vivo half-life and clearance. nih.gov In vitro systems, such as hepatic (liver) microsomes and cytosolic fractions, are commonly used for these assessments because they contain many of the key enzymes responsible for drug metabolism. nih.gov
The metabolic stability of this compound can be determined by incubating the compound with liver microsomes or cytosolic fractions from different species (e.g., human, rat, mouse, dog, monkey) and monitoring the decrease in its concentration over time. frontiersin.orgmdpi.com The inclusion of cofactors such as NADPH is necessary for Phase I reactions mediated by cytochrome P450 enzymes, which are primarily located in the microsomes. frontiersin.org Cytosolic fractions are used to investigate the role of cytosolic enzymes.
The intrinsic clearance (CLint) and in vitro half-life (t½) can be calculated from these experiments. A representative data table for the metabolic stability of a compound in liver microsomes of different species is shown below.
| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Human | > 60 | < 10 |
| Monkey | 45 | 25 |
| Dog | 20 | 55 |
| Rat | 35 | 38 |
| Mouse | 15 | 70 |
This table is a representative example based on typical in vitro metabolic stability studies and does not represent actual data for this compound.
Role of Specific Cytochrome P450 Isoforms and Other Enzymes in Apomorphine-d3 Biotransformation
While the cytochrome P450 (CYP) enzyme system is thought to play a minor role in apomorphine metabolism, it is still important to identify the specific isoforms involved. wikipedia.org CYPs are a superfamily of enzymes that catalyze the oxidation of a wide variety of xenobiotics. nih.gov The major human drug-metabolizing CYPs include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov
To identify the specific CYP isoforms responsible for the metabolism of this compound, a series of experiments can be conducted using recombinant human CYP enzymes or by using specific chemical inhibitors of CYP isoforms in human liver microsomes. The formation of deuterated metabolites would be monitored in each of these systems.
Other important enzyme families in drug metabolism include UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are responsible for Phase II conjugation reactions. nih.gov Given that glucuronidation and sulfation are major metabolic pathways for apomorphine, the role of these enzymes in the biotransformation of apomorphine-d3 would be investigated using similar in vitro techniques with appropriate subcellular fractions and cofactors.
Investigation of Metabolic Pathways in Animal Models Using Labeled Compound Tracing
Animal models are essential for understanding the in vivo metabolism and disposition of a drug. nih.gov By administering this compound to preclinical species such as rats or mice, researchers can track the absorption, distribution, metabolism, and excretion (ADME) of the compound. researchgate.net
Following administration, biological samples such as plasma, urine, and feces are collected at various time points. The use of the deuterium-labeled compound allows for the detection and quantification of the parent drug and its metabolites in these complex biological samples. researchgate.net This provides a comprehensive picture of the metabolic fate of apomorphine in a living organism. Animal models of Parkinson's disease, where apomorphine is often studied for its therapeutic effects, can also be used for these metabolic investigations. nih.govnih.gov
Quantitative Assessment of Metabolite Formation Rates and Elimination Profiles
A key outcome of using this compound is the ability to perform quantitative assessments of metabolite formation and elimination. Population pharmacokinetic (PK) models can be developed to describe the time course of the concentrations of apomorphine and its major metabolites, such as apomorphine sulfate (B86663). nih.govnih.gov
These models can estimate important pharmacokinetic parameters for both the parent drug and its metabolites. nih.gov The use of a deuterated internal standard is crucial for accurate quantification in bioanalytical methods.
A representative table of pharmacokinetic parameters for apomorphine and a major metabolite is shown below.
| Analyte | Parameter | Value |
|---|---|---|
| Apomorphine | Cmax (ng/mL) | 4.48 |
| AUC₀₋∞ (ng·h/mL) | 10.60 | |
| t½ (h) | 0.67 | |
| Apomorphine Sulfate | Cmax (ng/mL) | 35.0 |
| AUC₀₋∞ (ng·h/mL) | 150.0 | |
| t½ (h) | 2.5 |
This table presents example pharmacokinetic parameters based on published data for apomorphine and its sulfate metabolite and is intended to be illustrative. nih.gov Cmax: Maximum plasma concentration; AUC₀₋∞: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.
By using this compound, the rates of formation for each metabolite can be determined, providing a complete quantitative understanding of the metabolic pathways. This information is critical for assessing potential drug-drug interactions and for understanding inter-individual variability in drug response.
Application As a Research Probe in Neurochemical Systems
Tracing of Dopaminergic System Interactions in Animal Brain Slices and In Vivo Microdialysis Studies
In neuropharmacological research, in vivo microdialysis is a powerful technique used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. Studies using this method have shown that systemic administration of apomorphine (B128758) significantly reduces the release of dopamine (B1211576) and the extracellular levels of its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in both the striatum and the prefrontal cortex. nih.govnih.gov This effect is attributed to the stimulation of presynaptic dopamine autoreceptors, which act as a negative feedback mechanism to inhibit dopamine synthesis and release. nih.govnih.gov
(±)-Apomorphine-d3 hydrochloride is instrumental in such studies. When unlabeled apomorphine is administered to an animal, the deuterated compound can be used as an internal standard in the analytical process (e.g., liquid chromatography-mass spectrometry) to precisely quantify the concentration of the administered drug and its metabolic fate in the collected microdialysates. Furthermore, tritiated forms of apomorphine ([3H]apomorphine) have been used in in vitro experiments with mouse striatal brain preparations to study covalent binding reactions with tissue proteins, highlighting the utility of isotopic labeling in tracing the molecular interactions of the compound within neural tissue. nih.gov
| Brain Region | Effect of Apomorphine Administration | Implied Mechanism | Reference |
| Striatum | Decreased release of Dopamine | Stimulation of presynaptic D2 autoreceptors | nih.govnih.gov |
| Decreased levels of DOPAC | Reduced dopamine metabolism secondary to decreased release | nih.govnih.gov | |
| Decreased levels of HVA | Reduced dopamine metabolism secondary to decreased release | nih.govnih.gov | |
| Prefrontal Cortex | Decreased release of Dopamine | Modulation of dopamine release via dopamine autoreceptors | nih.gov |
Use in Receptor Autoradiography and Quantitative In Vitro Binding Studies
Receptor autoradiography and in vitro binding assays are fundamental techniques for mapping the distribution and density of receptors in the brain and for determining the binding affinity of various ligands. While these studies more commonly employ radiolabeled ligands (e.g., [3H] or [11C]), the principles extend to the characterization of deuterated compounds.
Research on the stereoisomers of apomorphine in cat caudate nucleus slices has demonstrated that R(-)-apomorphine is a potent agonist at presynaptic dopamine receptors, inhibiting the release of both dopamine and acetylcholine, whereas S(+)-apomorphine acts as an antagonist with a lower affinity for these receptors. nih.gov Such studies are crucial for understanding the structure-activity relationship of the compound. In this context, this compound would serve as a stable, non-radioactive competitor in binding assays to determine the affinity and selectivity of other novel, unlabeled compounds for dopamine receptors. Its distinct mass allows for precise quantification in displacement assays without the need for radiolabeling. This approach is conceptually similar to receptor ligand autoradiography techniques used to map opioid and other receptor systems in the brain. nih.gov
Development of Advanced Imaging Ligands Based on Deuterated Apomorphine (Conceptual, Non-Clinical)
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of receptors and transporters in the living brain. The development of suitable PET radiotracers is a major area of neuroscience research. (-)-N-[11C]-propyl-norapomorphine ([11C]NPA), an apomorphine derivative, has been developed and validated as a PET tracer for imaging the high-affinity state of D2-like dopamine receptors. nih.gov
Conceptually, deuteration of apomorphine or its derivatives offers a strategic advantage in the development of new PET ligands. The substitution of hydrogen with deuterium (B1214612) at a site of metabolic attack can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This can lead to enhanced metabolic stability of the radiotracer in vivo. nih.gov For a PET ligand, increased stability is highly desirable as it reduces the formation of radiometabolites that can cross the blood-brain barrier and confound the PET signal, thereby improving the target-to-background ratio and the accuracy of quantification. nih.gov The development of a deuterated and subsequently radiolabeled (e.g., with 18F) apomorphine analog represents a promising, albeit conceptual, strategy for creating a more robust PET imaging probe for the dopamine system. nih.gov
Investigation of Neurotransmitter Homeostasis and Dysregulation in Pre-clinical Disease Models
This compound is a valuable tool for studying diseases characterized by dysfunctional dopamine systems, most notably Parkinson's disease (PD). Apomorphine itself is used to manage motor fluctuations in advanced PD, and its effects are extensively studied in preclinical models, such as rodents or non-human primates treated with neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.govnih.gov
In these models, apomorphine is used to probe the functional status of the remaining dopamine receptors. For instance, studies in MPTP-lesioned monkeys compare the antiparkinsonian efficacy and side effects of apomorphine with other dopamine agonists, such as D3 receptor-preferring compounds. nih.gov Research has shown that the neural mechanisms underlying dyskinesia induced by levodopa (B1675098) are distinct from those induced by apomorphine, suggesting different downstream effects and the involvement of other neurotransmitter systems like noradrenaline in levodopa-induced side effects. nih.gov The use of apomorphine-d3 in these studies would facilitate precise pharmacokinetic/pharmacodynamic (PK/PD) modeling, helping researchers to accurately correlate drug exposure in the central nervous system with behavioral outcomes and changes in neurotransmitter levels.
| Preclinical Model | Compound Administered | Key Finding | Implication | Reference |
| MPTP-lesioned marmosets | Levodopa vs. Apomorphine | Idazoxan (α2 antagonist) abolished levodopa-induced dyskinesia but not apomorphine-induced dyskinesia. | The neural mechanisms underlying dyskinesia are distinct; levodopa's effects involve adrenoceptors. | nih.gov |
| MPTP-lesioned monkeys | Apomorphine vs. PD 128,907 (D3 agonist) | Both drugs had equivalent antiparkinsonian efficacy and induced similar levels of dyskinesia. | Activation of D1 receptors may not be mandatory for relief of parkinsonism or the production of dyskinesia. | nih.gov |
| Rat model of PD | Apomorphine and its diester (oral lipid-based formulation) | Sustained drug release was achieved, showing potential for steady dopaminergic stimulation. | Demonstrates a potential future delivery method being explored in preclinical stages. | nih.gov |
Elucidation of Molecular Mechanisms Underlying Specific Neurological Phenomena in Research Models
Beyond its use in whole-system or circuit-level investigations, this compound can aid in elucidating specific molecular interactions. A critical area of PD research is the misfolding and aggregation of the protein α-synuclein. In vitro studies have revealed that apomorphine can interact directly with α-synuclein, inhibiting its fibrillation but promoting the formation of large, neurotoxic oligomeric species. nih.gov This finding suggests a complex role for apomorphine beyond simple receptor agonism, potentially influencing the fundamental pathological processes of the disease.
Furthermore, research into the structure-functional-selectivity relationship of novel apomorphine analogs aims to develop "biased agonists." These are compounds that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways) at the D1 and D2 receptors. nih.gov The goal is to design drugs that retain therapeutic effects while minimizing side effects like dyskinesia. In these highly specialized studies, apomorphine-d3 hydrochloride serves as an essential reference compound and analytical standard, allowing for the precise characterization of the pharmacological profiles of these new chemical entities.
Theoretical and Computational Chemistry Studies
Molecular Docking and Dynamics Simulations of (±)-Apomorphine-d3 Hydrochloride at Receptor Sites
Molecular docking and dynamics simulations are powerful computational tools for elucidating the binding mechanisms of ligands to their receptor targets. For this compound, these studies provide a detailed picture of its interaction with dopamine (B1211576) receptors. Docking studies consistently show that the catechol moiety of apomorphine (B128758) forms critical hydrogen bonds with serine residues within the binding pocket of dopamine receptors, such as the D2 receptor. Furthermore, the protonated nitrogen atom of the aporphine (B1220529) core establishes a crucial salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), a characteristic interaction for many aminergic G-protein coupled receptors (GPCRs).
| Receptor Subtype | Interacting Residue(s) | Type of Interaction |
|---|---|---|
| Dopamine D2 Receptor | Aspartate (TM3) | Salt Bridge |
| Dopamine D2 Receptor | Serine (TM5) | Hydrogen Bond |
| Dopamine D1 Receptor | Aspartate (TM3) | Salt Bridge |
| Dopamine D1 Receptor | Serine (TM5) | Hydrogen Bond |
Quantum Chemical Calculations of Isotopic Effects on Molecular Conformation and Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in understanding the subtle effects of isotopic substitution. For this compound, these calculations reveal changes in molecular conformation and reactivity stemming from the replacement of three hydrogen atoms with deuterium (B1214612) on the N-methyl group.
A primary consequence of this substitution is the alteration of the vibrational zero-point energy (ZPE). The heavier deuterium atom results in a lower vibrational frequency for the C-D bond compared to the C-H bond, which can affect the relative stability of different molecular conformers. Although apomorphine possesses a relatively rigid structure, the orientation of the N-methyl group can vary, and quantum calculations can ascertain if deuteration favors a specific rotameric state.
These calculations are also crucial for predicting changes in chemical reactivity, particularly through the kinetic isotope effect (KIE). N-demethylation is a major metabolic pathway for apomorphine, involving the cleavage of a C-H bond on the methyl group. The substitution with deuterium strengthens this bond, making it more resistant to cleavage. Quantum chemical calculations can quantify the increased activation energy for this reaction in the deuterated compound, thereby predicting a slower rate of metabolism.
| Bond Type | Typical Calculated Vibrational Frequency (cm⁻¹) |
|---|---|
| C-H stretch (methyl) | ~2900-3000 |
| C-D stretch (methyl-d3) | ~2100-2200 |
In Silico Prediction of Metabolic Lability and Sites of Deuterium Exchange
In silico metabolic prediction tools are vital for assessing the metabolic fate of drug candidates. For this compound, these models can identify sites of metabolic vulnerability and evaluate the stability of the deuterium label. The primary metabolic pathways for apomorphine are N-demethylation and O-glucuronidation of the catechol hydroxyls. In silico models are expected to identify the N-methyl group and the phenolic hydroxyls as the most probable sites of metabolic transformation.
A key advantage of deuteration is the increased stability of C-D bonds over C-H bonds, which can lead to a reduced rate of metabolism. In silico models that account for the kinetic isotope effect would predict a decreased rate of N-demethylation for this compound. This can result in an improved pharmacokinetic profile, including a longer half-life.
Regarding the potential for deuterium exchange, this process is generally limited to acidic protons. The deuterium atoms in this compound are bonded to a carbon atom and are not readily exchangeable under physiological conditions. Therefore, in silico predictions would confirm the stability of the deuterium label.
| Molecular Site | Predicted Metabolic Reaction | Predicted Lability |
|---|---|---|
| N-methyl group | N-demethylation | High |
| Catechol hydroxyls | O-glucuronidation, O-methylation | High |
| Aromatic rings | Hydroxylation | Moderate |
Structure-Activity Relationship (SAR) Modeling for Apomorphine Derivatives with Isotopic Substitution
Structure-Activity Relationship (SAR) modeling seeks to establish a correlation between the chemical structure of a compound and its biological activity. For apomorphine derivatives, SAR studies have been fundamental in defining the structural requirements for dopamine receptor agonism. The inclusion of isotopically substituted analogs like this compound provides a unique opportunity to investigate the impact of specific atomic substitutions.
While traditional SAR studies have focused on modifications to the aporphine core and its substituents, the introduction of deuterium at the N-methyl group is a more subtle change. This modification does not significantly alter the steric or electronic properties but can profoundly impact metabolic stability. This can manifest as an apparent increase in in vivo potency or duration of action due to a longer systemic exposure.
| Structural Modification | Effect on Activity |
|---|---|
| Removal or modification of catechol | Decreased affinity |
| Variation of N-alkyl substituent | Modulated potency and selectivity |
| Isotopic substitution at N-methyl | Potentially increased in vivo duration |
Cheminformatics Analysis of Apomorphine-Related Chemical Space and Analogues
Cheminformatics utilizes computational methods to analyze large chemical datasets. An analysis of the chemical space surrounding apomorphine can identify novel analogs and map the diversity of molecules with similar structural features. This exploration can be conducted by searching chemical databases for compounds sharing the aporphine scaffold or exhibiting similarity based on molecular fingerprints.
Techniques such as clustering and diversity analysis can be applied to a collection of apomorphine analogs to identify well-explored and underexplored regions of its chemical space, guiding the design of new compound libraries. A cheminformatics analysis of this compound would involve comparing its calculated physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area, with those of a broad set of apomorphine analogs. This would help to position the deuterated compound within the larger chemical space and assess its "drug-likeness."
Furthermore, predictive models for properties like aqueous solubility, permeability, and potential off-target interactions can be built using cheminformatics tools. Applying these models to a virtual library of apomorphine analogs, including isotopically substituted ones, can help prioritize candidates for further development.
Future Directions and Emerging Research Methodologies
Development of Novel Isotopic Labeling Strategies for Apomorphine (B128758) Analogues
The synthesis of isotopically labeled compounds is fundamental to their use in advanced research. While methods for deuterium (B1214612) labeling of apomorphine have been established, future research will likely focus on developing more refined and versatile strategies. Current methods often involve techniques like hydrogen isotope exchange, which can be optimized for greater efficiency and selectivity.
One foundational study detailed the synthesis of tritium- and deuterium-labeled apomorphine, demonstrating that labeling occurs predominantly on the aromatic rings. By carefully controlling reaction conditions, it is possible to selectively label the catechol ring of apomorphine acs.org. Future strategies may build upon these principles, exploring novel catalysts and reaction pathways to achieve even more specific and stable isotopic labeling of apomorphine analogues. The goal is to produce a wider range of deuterated variants with deuterium atoms placed at specific, metabolically significant positions. This will allow for more precise tracking of the molecule's fate in biological systems and a clearer understanding of its metabolic pathways.
A significant area of development will be the synthesis of enantiopure deuterated apomorphine analogues. It is well-established that the pharmacological activity of apomorphine resides primarily in the (R)-(-) enantiomer, while the (S)-(+) enantiomer may act as an antagonist nih.gov. Therefore, future synthetic strategies will need to incorporate efficient methods for chiral resolution, such as chiral high-performance liquid chromatography (HPLC), to isolate the desired stereoisomer of the deuterated compound nih.gov.
Table 1: Comparison of Isotopic Labeling Strategies for Apomorphine Analogues
| Labeling Strategy | Description | Potential Advantages |
| Hydrogen Isotope Exchange | Involves the exchange of hydrogen atoms with deuterium from a deuterium source, often with a catalyst. | Relatively straightforward and can achieve high levels of deuteration. |
| Catalytic Deuteration | Utilizes metal catalysts to facilitate the addition of deuterium gas to unsaturated precursors. | Can provide high stereoselectivity in labeling. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate deuteration reactions. | Faster reaction times and potentially higher yields. |
| Enzymatic Labeling | Uses enzymes to catalyze the incorporation of deuterium into specific positions. | High specificity and can be performed under mild conditions. |
Integration of Multi-Omics Data with Deuterium Tracer Studies in Systems Biology
The use of (±)-Apomorphine-d3 hydrochloride as a tracer in systems biology, particularly when integrated with multi-omics approaches, holds immense potential. By combining metabolomics, proteomics, and genomics data, researchers can gain a holistic view of the cellular and systemic responses to this compound. Deuterium labeling allows for the precise tracking of the compound and its metabolites, providing a dynamic layer of information to the static snapshots offered by traditional omics.
In a typical study, cells or animal models would be treated with this compound. Subsequently, samples would be analyzed using high-resolution mass spectrometry to identify and quantify changes in the proteome and metabolome. The presence of the d3-label would allow for the unambiguous identification of compound-related metabolites, distinguishing them from endogenous molecules. This approach can reveal not only the direct metabolic fate of the compound but also its downstream effects on various cellular pathways.
A recent study, while not using the d3 variant, employed non-targeted metabolomics to investigate the therapeutic effects of apomorphine in a model of steatohepatitis. The study identified significant alterations in lysophospholipids and fatty acids following apomorphine treatment, suggesting these as key targets of its therapeutic action nih.gov. Future studies using this compound could build on these findings, using the deuterated tracer to more accurately map the metabolic pathways involved and to correlate these changes with proteomic data to identify the enzymes and signaling proteins that are modulated.
Table 2: Potential Multi-Omics Data Integration in a Deuterium Tracer Study with this compound
| Omics Layer | Type of Data Generated | Potential Insights |
| Metabolomics | Identification and quantification of deuterated and non-deuterated metabolites. | Elucidation of metabolic pathways of apomorphine and its impact on endogenous metabolism. |
| Proteomics | Changes in protein expression and post-translational modifications. | Identification of protein targets of apomorphine and its metabolites, and downstream signaling effects. |
| Transcriptomics | Changes in gene expression profiles. | Understanding the genetic regulation in response to apomorphine treatment. |
| Genomics | Identification of genetic variations influencing drug response. | Personalized medicine approaches based on individual genetic makeup. |
Advancements in Stereoisomer-Specific Analysis and Research Applications of Deuterated Compounds
The differential pharmacological effects of the enantiomers of apomorphine necessitate the development of advanced analytical techniques for their stereoisomer-specific analysis. Chiral HPLC is a powerful tool for separating enantiomers, and its application to deuterated compounds like this compound is a critical area of future research nih.gov. The separation of deuterated enantiomers can be challenging due to the subtle differences in their physicochemical properties. Future advancements will likely focus on the development of novel chiral stationary phases with enhanced selectivity for deuterated molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for the analysis of deuterated compounds. Deuterium NMR (²H NMR) can be used to confirm the position and extent of deuteration within a molecule researchgate.net. Advanced NMR techniques, such as two-dimensional correlation spectroscopy, can provide detailed structural information and help to distinguish between different stereoisomers. Future research will likely see the increased application of these advanced NMR methods for the comprehensive characterization of deuterated apomorphine analogues.
Table 3: Representative Chiral HPLC Separation Parameters for Apomorphine Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 273 nm |
| Retention Time (R)-Apomorphine | ~6.5 min |
| Retention Time (S)-Apomorphine | ~8.2 min |
Note: These are representative parameters and may need to be optimized for the separation of deuterated analogues.
Exploration of Non-Dopaminergic Pharmacological Targets for Apomorphine Analogues in Research
While apomorphine is primarily known as a dopamine (B1211576) agonist, it also interacts with other receptor systems, including serotonin (B10506) and adrenergic receptors google.com. The development of deuterated apomorphine analogues provides a valuable tool to explore these non-dopaminergic targets in more detail. By using this compound in binding assays and functional studies, researchers can more accurately quantify its affinity and efficacy at these receptors without the interference of metabolic breakdown that can occur with the non-deuterated compound.
Future research in this area will likely involve the use of advanced techniques such as radioligand binding assays with cell lines expressing specific receptor subtypes, as well as in vivo studies using techniques like positron emission tomography (PET) with radiolabeled apomorphine analogues to map their distribution and binding in the brain.
Table 4: Reported Receptor Binding Affinities of Apomorphine
| Receptor | Binding Affinity (Ki, nM) |
| Dopamine D1 | 56 |
| Dopamine D2 | 3.6 |
| Dopamine D3 | 2.6 |
| Dopamine D4 | 25 |
| Dopamine D5 | 14 |
| Serotonin 5-HT1A | 130 |
| Serotonin 5-HT2A | 83 |
| α2C-Adrenergic | 63 |
Source: Data compiled from various pharmacological studies. Affinities can vary depending on the experimental conditions.
Bridging Fundamental Mechanistic Discoveries with Advanced Neurobiological Understanding
The ultimate goal of studying deuterated compounds like this compound is to translate fundamental mechanistic discoveries into a more advanced understanding of neurobiology and disease. The use of these stable isotope-labeled tracers allows for a level of precision in preclinical research that was previously unattainable. By providing a clearer picture of how apomorphine interacts with the brain at a molecular and cellular level, these studies can inform the development of more effective and safer therapeutic strategies.
One of the key advantages of using deuterated tracers is the ability to conduct longitudinal studies in animal models of neurological disorders. For example, researchers could use this compound to track changes in dopamine receptor dynamics and metabolism over the course of disease progression. This could lead to the identification of novel biomarkers for early diagnosis and disease monitoring.
Furthermore, the insights gained from studies with deuterated apomorphine can be used to design novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. For instance, if a particular metabolic pathway is found to be responsible for the rapid clearance of apomorphine, new analogues could be designed that are deuterated at the relevant positions to slow down this metabolism, thereby prolonging the therapeutic effect.
The integration of data from preclinical studies with deuterated compounds with clinical research will be crucial for bridging the gap between the laboratory and the clinic. This will require a multidisciplinary approach, involving chemists, pharmacologists, neuroscientists, and clinicians working together to translate fundamental discoveries into tangible benefits for patients.
Q & A
Q. How is (±)-Apomorphine-d3 hydrochloride synthesized, and what steps ensure deuterium incorporation?
this compound is synthesized via hydrogen-deuterium exchange or selective deuteration of precursor molecules. Deuterium incorporation is validated using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to confirm isotopic purity (>98%). Critical steps include optimizing reaction conditions (e.g., solvent, temperature) to minimize proton back-exchange and ensure isotopic stability during purification .
Q. Which analytical methods are validated for quantifying this compound in biological matrices?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection (λ = 270 nm) is widely used. A validated method includes a C18 column (5 μm, 250 × 4.6 mm), mobile phase of 0.1% trifluoroacetic acid in acetonitrile:water (30:70 v/v), and flow rate of 1.0 mL/min. Calibration curves (1–100 μg/mL) show linearity (R² > 0.999), with limits of detection (LOD) at 0.3 μg/mL .
Q. How should this compound be stored to maintain stability in experimental settings?
Store lyophilized powder at -20°C in airtight, light-resistant containers. For aqueous solutions (pH 4–5), use phosphate-buffered saline (PBS) and refrigerate at 4°C for ≤72 hours. Long-term stability (>6 months) requires storage at -80°C with desiccants to prevent hydrolysis and oxidative degradation .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s pharmacokinetics in vivo?
Use a crossover design with deuterated vs. non-deuterated apomorphine in animal models (e.g., rodents). Plasma and cerebrospinal fluid (CSF) samples are collected at 0, 15, 30, 60, and 120 minutes post-administration. Quantify via LC-MS/MS with deuterated internal standards to correct for matrix effects. Data analysis should compare area under the curve (AUC), half-life (t₁/₂), and clearance (CL) to assess isotopic effects on metabolism .
Q. How can researchers resolve contradictions in receptor-binding affinity data for this compound?
Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor subtype specificity. Use radioligand binding assays (e.g., [³H]-spiperone for D2 receptors) under standardized protocols (25°C, pH 7.4). Validate findings with functional assays (cAMP inhibition) and computational docking studies to correlate binding affinity with structural interactions .
Q. What strategies mitigate batch-to-batch variability in deuterated compound synthesis?
Implement rigorous quality control (QC) protocols:
Q. How do deuterium kinetic isotope effects (KIEs) influence this compound’s metabolic profile?
Deuterium at metabolically labile positions (e.g., C-6) slows CYP450-mediated oxidation, increasing plasma t₁/₂ by ~20–30%. Assess KIEs using in vitro microsomal assays (human liver microsomes, NADPH cofactor) and compare metabolite formation rates (deuterated vs. non-deuterated). MS/MS fragmentation patterns confirm deuterium retention in metabolites .
Methodological and Technical Guidance
Q. What pharmacopeial standards apply to this compound purity testing?
Follow USP 32 and EP 6.0 monographs for apomorphine hydrochloride. Key tests include:
- Heavy metals: ≤20 ppm via atomic absorption spectroscopy (AAS).
- Loss on drying: ≤0.5% w/w after 24 hours at 105°C.
- Related substances: ≤0.1% morphine (by HPLC) .
Q. How should researchers design stability-indicating methods for this compound?
Use forced degradation studies:
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize deuterium-related differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
